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Compound of Interest

Compound Name:
8-hydroxy-2H-benzo[b][1,4]oxazin-

3(4H)-one

CAS No.: 258532-76-2

Cat. No.: B3120034

Get Quote

Executive Summary
The 1,4-benzoxazin-3-one heterocycle is a privileged scaffold in drug discovery and plant

defense. The regiochemistry of the hydroxyl group—specifically at position 6 versus position 8

—dramatically alters the biological profile:

6-Hydroxy-Benzoxazinone: The "Gold Standard" pharmacophore for

-adrenergic receptor (AR) agonists (e.g., Olodaterol). The 6-OH group mimics the meta-
hydroxyl of catecholamines, forming critical hydrogen bonds with Serine residues in the
receptor binding pocket.

8-Hydroxy-Benzoxazinone: Less common as a primary pharmacophore in adrenergic ligands

due to steric and electronic mismatch with the orthosteric site. However, 8-oxygenated

derivatives (e.g., 8-methoxy in DIM2BOA) are potent agricultural antifeedants specifically

targeting phloem-feeding insects (aphids).
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The numbering of the 1,4-benzoxazin-3-one ring is critical for understanding Structure-Activity

Relationships (SAR).

6-Hydroxy-1,4-Benzoxazin-3-one
(The 'Olodaterol' Core)

8-Hydroxy-1,4-Benzoxazin-3-one
(The 'Alternative' Core)
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Figure 1: Structural logic dictating the biological divergence of 6-OH and 8-OH isomers.

Pharmacophore Mapping
6-OH Position: Geometrically equivalent to the meta-hydroxyl of isoproterenol when the

amine side chain is attached to N4. This alignment is non-negotiable for high-affinity agonism

at the

-AR.

8-OH Position: Often utilized in carbostyril (quinolinone) derivatives (e.g., Indacaterol

precursors). In the benzoxazinone scaffold, an 8-OH group creates an intramolecular

hydrogen bond with the ring oxygen or nitrogen, potentially locking the conformation but

reducing donor capability to the receptor.
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Biological Potency Comparison
Domain A: Medicinal Chemistry ( -Adrenergic Agonists)
Target: Human

-Adrenergic Receptor (GPCR). Therapeutic Use: Asthma and COPD (Bronchodilation).[1]

Feature 6-Hydroxy-Benzoxazinone 8-Hydroxy-Benzoxazinone

Representative Drug Olodaterol (Striverdi®) Experimental Analogues

Binding Affinity (

)
Sub-nanomolar (0.1 - 1.0 nM) Low / Micromolar range

Functional Potency (

)
~20 - 50 pM (Picomolar) > 10 nM (Significantly weaker)

Selectivity (

vs

)

High (> 2000-fold) Low to Moderate

Mechanism
Forms stable ternary complex

with receptor & G-protein.

Lacks optimal H-bond

geometry for Ser203 anchor.

Key Insight: The 6-hydroxy group is essential for "locking" the ligand into the receptor's

orthosteric site. Removal or translocation of this group to the 8-position results in a

-fold loss of potency. However, 8-substituted derivatives (where the side chain is at C8, but the
OH remains at C6) are emerging as ultra-potent agonists (see Protocol 1).

Domain B: Agricultural Biotechnology (Plant Defense)
Target: Herbivores (Caterpillars, Aphids) and Soil Microbes. Source: Maize (Zea mays), Wheat,

Rye.
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Feature 6-Hydroxy Derivatives
8-Hydroxy/Methoxy

Derivatives

Natural Compound
6-OH-BOA (Degradation

product)
DIM2BOA (8-O-methylated)

Biological Role
Allelochemical: Inhibits root

growth of competing plants.

Anti-Insect: Specific toxicity to

phloem feeders (Aphids).

Stability
Moderate; susceptible to

microbial nitration.

High; stored as glucoside

(DIM2BOA-Glc).

Potency Moderate phytotoxicity.
High antifeedant index against

Rhopalosiphum maidis.

Experimental Protocols
Protocol 1: Synthesis of the 6-Hydroxy-Benzoxazinone
Core
Used for generating high-potency Beta-2 Agonist precursors (Olodaterol type).

Reagents: 2-Amino-4-nitrophenol, Chloroacetyl chloride, Potassium carbonate, Hydrogen/Pd-

C.

Cyclization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in dry acetone. Add

(2.5 eq). Dropwise add chloroacetyl chloride (1.2 eq) at 0°C. Reflux for 4 hours.

Mechanism:[1][2][3] Acylation of the amine followed by intramolecular

displacement by the phenol.

Reduction: Filter salts and evaporate solvent. Dissolve the nitro-benzoxazinone intermediate

in Methanol.

Hydrogenation: Add 10% Pd/C catalyst (10 wt%). Stir under

atmosphere (1 atm) for 12 hours.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Olodaterol
https://www.researchgate.net/publication/250883935_Synthesis_of_R_-Olodaterol
https://www.researchgate.net/publication/357473604_In_Vitro_and_In_Vivo_Pharmacological_Comparison_of_Mu-Opioid_Receptor_Activity_of_the_Kratom_Mitragyna_speciosa_Alkaloid_Mitragynine_and_its_Metabolite_7-Hydroxymitragynine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxylation (Diazotization): Treat the resulting aniline with

followed by hydrolysis to convert the 6-amino group to the 6-hydroxyl group.

Validation:

-NMR should show a doublet at

6.3-6.5 ppm (aromatic protons ortho to OH).

Protocol 2: cAMP Functional Potency Assay
To quantify the difference between 6-OH and 8-OH derivatives.

System: CHO-K1 cells stably expressing human

-AR.

Seeding: Plate cells at 2,000 cells/well in 384-well plates. Incubate overnight.

Stimulation: Prepare serial dilutions of the 6-hydroxy and 8-hydroxy test compounds in

stimulation buffer (HBSS + 500

M IBMX).

Control: Use Isoproterenol as a full agonist reference.

Incubation: Add compounds to cells and incubate for 30 minutes at 37°C.

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).

Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

Incubate for 1 hour at room temperature.

Analysis: Read on a plate reader (Ex: 340 nm, Em: 665 nm).

Calculation: Plot % cAMP accumulation vs. Log[Concentration]. Determine

.
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Expected Result: 6-OH derivatives will show

pM. 8-OH derivatives will likely show

nM.

Mechanistic Visualization
The following diagram illustrates the binding mode difference that drives the potency disparity.
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Figure 2: Molecular docking logic. The 6-OH position aligns perfectly with Serine residues,

while the 8-OH position creates a spatial mismatch, drastically reducing affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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